2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
2-Bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone, followed by bromination. The reaction conditions often include the use of a strong acid catalyst and a brominating agent such as N-bromosuccinimide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substituted Derivatives: Various substituted imidazo[4,5-c]pyridines.
Oxidized and Reduced Forms: Compounds with altered oxidation states on the imidazole ring.
Scientific Research Applications
2-Bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Material Science:
Mechanism of Action
The mechanism of action of 2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
- 2-Bromo-4-phenyl-1H-imidazo[4,5-b]pyridine
- 2-Bromo-4-phenyl-1H-imidazo[4,5-d]pyridine
- 2-Bromo-4-phenyl-1H-imidazo[4,5-e]pyridine
Comparison: 2-Bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for drug development and other scientific applications.
Properties
Molecular Formula |
C12H12BrN3 |
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Molecular Weight |
278.15 g/mol |
IUPAC Name |
2-bromo-4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H12BrN3/c13-12-15-9-6-7-14-10(11(9)16-12)8-4-2-1-3-5-8/h1-5,10,14H,6-7H2,(H,15,16) |
InChI Key |
LNEROWZSWKWODI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1NC(=N2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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